molecular formula C12H8FN3O3S2 B5713249 N-[(4-fluoro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5713249
M. Wt: 325.3 g/mol
InChI Key: JVOGIBPAHCFPFT-UHFFFAOYSA-N
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Description

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a synthetic compound with a molecular formula of C11H7FN2O3S This compound is characterized by the presence of a thiophene ring, a fluorinated nitrophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of 4-fluoro-3-nitroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thiophene-2-carboxamide to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Reduction: 4-amino-3-nitrophenyl derivative

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its antibacterial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide
  • N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide
  • N-(4-bromo-3-nitrophenyl)thiophene-2-carboxamide

Uniqueness

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3S2/c13-8-4-3-7(6-9(8)16(18)19)14-12(20)15-11(17)10-2-1-5-21-10/h1-6H,(H2,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOGIBPAHCFPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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